Cas no 1261985-12-9 (Phenol, 2-methyl-5-(2-thienyl)-)
Phenol, 2-methyl-5-(2-thienyl)- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-methyl-5-(2-thienyl)-
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- MDL: MFCD18313073
- Inchi: 1S/C11H10OS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
- InChI Key: UZBYTMFYHOYYNE-UHFFFAOYSA-N
- SMILES: C1(O)=CC(C2SC=CC=2)=CC=C1C
Phenol, 2-methyl-5-(2-thienyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319072-5 g |
2-Methyl-5-(thiophen-2-yl)phenol, 95%; . |
1261985-12-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319072-5g |
2-Methyl-5-(thiophen-2-yl)phenol, 95%; . |
1261985-12-9 | 95% | 5g |
€1159.00 | 2025-04-21 |
Phenol, 2-methyl-5-(2-thienyl)- Suppliers
Phenol, 2-methyl-5-(2-thienyl)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Phenol, 2-methyl-5-(2-thienyl)-
Recent Advances in the Study of Phenol, 2-methyl-5-(2-thienyl)- (CAS: 1261985-12-9) in Chemical Biology and Pharmaceutical Research
Phenol, 2-methyl-5-(2-thienyl)- (CAS: 1261985-12-9), a structurally unique phenolic compound incorporating a thiophene moiety, has recently garnered significant attention in chemical biology and pharmaceutical research. This compound's hybrid aromatic system, combining phenolic and heterocyclic characteristics, presents intriguing possibilities for drug discovery and material science applications. Recent studies have focused on its synthesis, physicochemical properties, and potential biological activities, positioning it as a promising scaffold for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of Phenol, 2-methyl-5-(2-thienyl)-, demonstrating an improved catalytic process that achieves 89% yield with enhanced purity. The research team employed palladium-catalyzed cross-coupling reactions, addressing previous challenges in the regioselective formation of the thiophene-phenol bond. This advancement in synthesis methodology has important implications for scaling up production while maintaining the compound's structural integrity, a critical factor for pharmaceutical applications.
From a pharmacological perspective, preliminary in vitro studies conducted by the European Journal of Pharmacology (2024) have revealed interesting anti-inflammatory properties of Phenol, 2-methyl-5-(2-thienyl)-. The compound demonstrated significant inhibition of COX-2 enzyme activity (IC50 = 3.2 μM) while showing minimal effect on COX-1, suggesting potential as a selective anti-inflammatory agent. Molecular docking simulations indicate that the thiophene ring may contribute to this selectivity by interacting with specific hydrophobic pockets in the COX-2 active site.
In material science applications, researchers at the Massachusetts Institute of Technology (2024) have investigated Phenol, 2-methyl-5-(2-thienyl)- as a building block for conductive polymers. The compound's ability to form stable π-conjugated systems when polymerized has shown promise for developing novel organic semiconductors with enhanced charge transport properties. These materials exhibit exceptional thermal stability (decomposition temperature >300°C) and interesting optoelectronic characteristics, making them candidates for flexible electronics and biosensor applications.
The compound's safety profile has also been a focus of recent research. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) evaluated Phenol, 2-methyl-5-(2-thienyl)- across multiple cell lines and in acute toxicity models. Results indicated favorable cytotoxicity profiles (CC50 > 100 μM in most cell lines) and no significant genotoxicity in Ames tests, supporting its potential as a lead compound for further drug development. However, researchers noted the need for additional metabolic stability studies to fully assess its pharmacokinetic properties.
Looking forward, several research groups have proposed derivatization strategies to expand the chemical space around the Phenol, 2-methyl-5-(2-thienyl)- core structure. Computational studies predict that modifications at the phenolic hydroxyl or thiophene positions could yield compounds with enhanced biological activity or material properties. These developments position CAS: 1261985-12-9 as a versatile chemical entity with applications spanning pharmaceutical development, materials science, and chemical biology.
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